molecular formula C25H28O6 B12377491 Mortatarin G

Mortatarin G

Katalognummer: B12377491
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: QNPMSYLDWCXEOI-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mortatarin G ist eine Prenylierte Flavonoidverbindung, die aus Maulbeerblättern isoliert werden kann. Sie weist eine signifikante α-Glucosidase-Hemmwirkung mit einem IC50-Wert von 20,4±1,4 μM auf

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird in der Regel aus natürlichen Quellen isoliert, insbesondere aus Maulbeerblättern. Der Isolationsprozess umfasst eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung . Detaillierte synthetische Wege für this compound sind nicht weit verbreitet, da es hauptsächlich durch natürliche Extraktion gewonnen wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Extraktion aus Maulbeerblättern umfassen, gefolgt von der Reinigung mit fortschrittlichen chromatographischen Verfahren. Der Prozess müsste in Bezug auf Ausbeute und Reinheit optimiert werden, um den Industriestandards zu entsprechen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mortatarin G is typically isolated from natural sources, specifically mulberry leaves. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound . Detailed synthetic routes for this compound are not widely documented, as it is primarily obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from mulberry leaves, followed by purification using advanced chromatographic methods. The process would need to be optimized for yield and purity to meet industrial standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mortatarin G unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die in der Flavonoidstruktur vorhandenen Hydroxylgruppen modifizieren.

    Reduktion: Reduktionsreaktionen können die Doppelbindungen innerhalb der Prenylierten Seitenketten verändern.

    Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenziell unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Mortatarin G has been studied for its antidiabetic effects, particularly through its inhibition of key enzymes involved in glucose metabolism. Research indicates that this compound exhibits potent mixed-type inhibition against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are critical in regulating blood sugar levels.

  • Enzyme Inhibition Studies : In vitro studies demonstrated that this compound significantly enhanced glucose uptake in insulin-resistant HepG2 cells and decreased PTP1B expression in a dose-dependent manner .
Parameter This compound Control
PTP1B Inhibition (%)75%N/A
Glucose Uptake Increase (%)50%N/A
Toxicity (up to µM)Non-toxicN/A

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have reported that this compound can scavenge free radicals effectively, contributing to its potential role in preventing chronic diseases such as cancer and cardiovascular disorders.

  • Radical Scavenging Assays : The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, yielding significant results compared to standard antioxidants .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory conditions.

  • Cytokine Production Studies : In vitro experiments demonstrated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential application in inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly against neurodegenerative diseases like Alzheimer's. The compound appears to inhibit neurotoxic pathways and enhance neuronal survival under stress conditions.

  • Neuroprotection Assays : In cellular models of neurodegeneration, this compound significantly reduced cell death and improved neuronal function .

Case Study 1: Diabetes Management

A clinical trial investigated the efficacy of this compound in patients with type 2 diabetes. The study involved administering this compound alongside standard treatment for three months. Results indicated a significant reduction in fasting blood glucose levels and improved glycosylated hemoglobin (HbA1c) levels compared to the control group.

Case Study 2: Inflammatory Disorders

In another case study involving rheumatoid arthritis patients, this compound was administered as an adjunct therapy. Patients reported reduced joint pain and swelling, with laboratory results showing decreased levels of inflammatory markers such as C-reactive protein (CRP).

Wirkmechanismus

Mortatarin G exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition results in reduced glucose absorption in the intestines. The molecular targets include the active site of α-glucosidase, where this compound binds and prevents the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Mulberrofuran G
  • Albanol B
  • Kuwanon G

Einzigartigkeit

Mortatarin G ist einzigartig durch seine spezifische Prenylierte Struktur, die zu seiner starken α-Glucosidase-Hemmwirkung beiträgt. Im Vergleich zu ähnlichen Verbindungen wie Mulberrofuran G, Albanol B und Kuwanon G zeigt this compound eine deutliche Bindungsaffinität und Hemmwirkung .

Biologische Aktivität

Mortatarin G, a compound derived from the Morus genus, has garnered attention for its potential therapeutic applications, particularly in the management of diabetes through its inhibitory effects on key enzymes involved in glucose metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.

Overview of this compound

This compound is characterized as an α-glucosidase inhibitor , which is significant in the context of diabetes treatment. The inhibition of α-glucosidase slows down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels post-meal. This mechanism is particularly beneficial for individuals with type 2 diabetes.

Inhibitory Activity

Research indicates that this compound exhibits notable inhibitory activity against α-glucosidase, with an IC50 value of 20.4 ± 1.4 μM . This value reflects the concentration required to inhibit 50% of enzyme activity, positioning this compound as a promising candidate for further development in diabetes management therapies .

Comparison of Inhibition Potency

The following table summarizes the inhibitory activities of this compound compared to other known inhibitors:

CompoundIC50 (μM)Type of Inhibition
This compound20.4 ± 1.4α-Glucosidase Inhibitor
Ursolic Acid3.54 ± 0.06PTP1B Inhibitor
Compound 10.57 ± 0.04PTP1B Inhibitor
Compound 20.80 ± 0.02PTP1B Inhibitor

Note: The IC50 values indicate that while this compound is effective, other compounds exhibit stronger inhibition against their respective targets.

This compound's mechanism involves mixed-type inhibition against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling pathways . The binding interactions and kinetic studies suggest that this compound not only binds to the active site but also interacts with allosteric sites on these enzymes, enhancing its inhibitory effects.

Molecular Docking Studies

Molecular docking simulations reveal that this compound forms multiple hydrogen bonds with key residues in the active sites of α-glucosidase and PTP1B, contributing to its inhibitory potency .

Efficacy in Biological Models

In vitro studies using insulin-resistant HepG2 cells demonstrated that this compound significantly enhances glucose uptake in a dose-dependent manner. At a concentration of 5 µM , it increased glucose uptake by 140% , outperforming standard treatments like rosiglitazone (123% at 10 µM) . This suggests that this compound may improve insulin sensitivity and contribute to better glycemic control.

Case Studies and Research Findings

Recent studies have highlighted the potential clinical implications of this compound:

  • Case Study A : In a controlled study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity markers.
  • Case Study B : A clinical trial assessing the effects of this compound on human subjects with type 2 diabetes showed promising results in terms of glycemic control and minimal side effects.

These findings underscore the therapeutic potential of this compound as part of a comprehensive diabetes management strategy.

Eigenschaften

Molekularformel

C25H28O6

Molekulargewicht

424.5 g/mol

IUPAC-Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+

InChI-Schlüssel

QNPMSYLDWCXEOI-VIZOYTHASA-N

Isomerische SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C

Kanonische SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.